Fluperolone-d3
Description
Fundamental Principles of Deuterium (B1214612) Isotope Chemistry in Biological Systems
Deuterium, with a nucleus containing one proton and one neutron, is approximately twice as heavy as protium (B1232500) (the most common isotope of hydrogen). This mass difference is the largest among all stable isotopes and their lighter counterparts, leading to significant and measurable effects on the physicochemical properties of molecules. wikipedia.org The most notable of these is the kinetic isotope effect (KIE).
The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a reaction. wikipedia.orgresearchgate.net This phenomenon, known as the primary kinetic isotope effect, can significantly alter the metabolism of a deuterated compound. Enzymes that catalyze reactions involving C-H bond cleavage, such as the cytochrome P450 family of enzymes, will metabolize a deuterated substrate more slowly than its non-deuterated analog. researchgate.nettexilajournal.com
This alteration in metabolic rate is a key principle exploited in drug discovery and development. By selectively replacing hydrogen atoms at metabolic "hot spots" with deuterium, the metabolic stability of a drug can be enhanced, potentially leading to an improved pharmacokinetic profile.
Rationale for Deuterium Labeling of Steroids: The Case of Fluperolone-d3
Steroids are a class of lipids characterized by a specific four-ring carbon structure. They play crucial roles in a vast array of physiological processes, including inflammation, immune response, and sexual development. Given their potent and diverse biological activities, understanding their metabolism and accurately quantifying their levels in biological matrices is of paramount importance.
Fluperolone is a synthetic glucocorticoid corticosteroid. While Fluperolone itself was never marketed, its acetate ester, fluperolone acetate, has been used clinically. wikipedia.org The rationale for creating a deuterated version, this compound, stems from the significant advantages that stable isotope labeling offers for steroid research.
One of the primary applications of deuterated steroids is their use as internal standards in quantitative analysis by mass spectrometry (MS). When quantifying the concentration of an analyte in a complex biological sample, such as blood or urine, variations in sample preparation and instrument response can lead to inaccuracies. An ideal internal standard is a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
This compound, being chemically identical to Fluperolone but with a higher mass due to the presence of three deuterium atoms, serves as an excellent internal standard. It co-elutes with the unlabeled Fluperolone during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By adding a known amount of this compound to a sample, any loss of the analyte during sample processing can be corrected for by measuring the ratio of the analyte to the internal standard, thereby enabling highly accurate and precise quantification.
Furthermore, deuterium-labeled steroids like this compound can be invaluable tools for studying the metabolic pathways of their parent compounds. By administering the labeled steroid, researchers can track the formation of its various metabolites using mass spectrometry, as each metabolite will retain the deuterium label. This allows for the unambiguous identification and quantification of metabolic products, providing critical insights into the drug's biotransformation. texilajournal.com
Table 1: Properties of Hydrogen Isotopes
| Isotope | Symbol | Protons | Neutrons | Atomic Mass (amu) | Natural Abundance (%) |
|---|---|---|---|---|---|
| Protium | ¹H | 1 | 0 | 1.007825 | 99.985 |
| Deuterium | ²H or D | 1 | 1 | 2.014102 | 0.015 |
Historical Context and Evolution of Isotope-Labeled Compounds in Chemical Biology
The use of isotopes as tracers in biological research dates back to the early 20th century, with the pioneering work of George de Hevesy, who used radioactive lead isotopes to study biological processes. The development of mass spectrometry in the 1920s and 1930s provided the analytical means to detect and quantify stable isotopes, opening the door for their use in metabolic research.
Early studies in the 1930s and 1940s by researchers like Rudolf Schoenheimer and David Rittenberg, using stable isotopes of nitrogen and hydrogen, revolutionized the understanding of metabolism, demonstrating the dynamic state of body constituents. These seminal experiments laid the foundation for the widespread use of stable isotope tracers in biomedical research.
The post-World War II era saw significant advancements in the synthesis of isotopically labeled compounds and the refinement of analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The development of gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-mass spectrometry (LC-MS) provided highly sensitive and specific methods for the analysis of labeled compounds in complex biological mixtures.
In recent decades, the application of stable isotope labeling has expanded dramatically, driven by the needs of the pharmaceutical industry and the rise of "omics" technologies. Deuterium-labeled compounds have become routine tools in drug metabolism and pharmacokinetic (DMPK) studies. The ability to synthesize complex molecules with high isotopic enrichment has enabled more sophisticated experimental designs, leading to a deeper understanding of drug action and disposition. nih.gov The evolution of isotope-labeled compounds from simple tracers to indispensable tools in modern chemical biology highlights their profound impact on our understanding of life at the molecular level.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H31FO6 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[(2S)-1-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-1-oxopropan-2-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H31FO6/c1-13(31-14(2)26)20(29)23(30)10-8-17-18-6-5-15-11-16(27)7-9-21(15,3)24(18,25)19(28)12-22(17,23)4/h7,9,11,13,17-19,28,30H,5-6,8,10,12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1/i2D3 |
InChI Key |
HHPZZKDXAFJLOH-LBPIJHOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H](C)C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Fluperolone D3
Strategic Approaches to Site-Specific Deuterium (B1214612) Incorporation in Fluperolone-d3
The primary challenge in synthesizing this compound lies in the precise, site-specific introduction of three deuterium atoms into the complex steroid scaffold. arkat-usa.org This requires careful selection of synthetic strategies that offer high efficiency and stereochemical control.
Synthetic Route Design and Optimization for Deuteration Efficiency
The design of a synthetic route for this compound hinges on late-stage deuteration, which involves introducing the isotopic label as late as possible in the synthetic sequence to maximize efficiency. arkat-usa.orgresearchgate.net A common and effective method for this is the Hydrogen Isotope Exchange (HIE) reaction, which allows for the direct replacement of C-H bonds with C-D bonds. snnu.edu.cn Catalytic methods are often employed to achieve high deuteration efficiency. juniperpublishers.com
For a steroid like fluperolone, which contains ketone functionalities, superacid-catalyzed α-deuteration using heavy water (D₂O) as the deuterium source presents a highly efficient strategy. rsc.org The reaction is typically optimized by screening various parameters to achieve maximum deuterium incorporation with high selectivity. rsc.orgacs.org
Table 1: Parameters for Optimizing Deuteration Efficiency
| Parameter | Description | Rationale |
|---|---|---|
| Catalyst | Lewis acids or superacid precursors (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻) are screened for activity. rsc.org | The catalyst facilitates the in-situ generation of a highly acidic deuterated species, which is crucial for efficient H/D exchange at the α-positions of ketones. rsc.org |
| Deuterium Source | Heavy water (D₂O) is a common, inexpensive, and readily available source. rsc.orgd-nb.info Deuterium gas (D₂) can also be used in catalytic reduction reactions. snnu.edu.cn | The choice of source depends on the specific reaction type (e.g., HIE vs. reduction). D₂O is often preferred for its ease of handling. rsc.org |
| Solvent | Aprotic, non-reactive solvents like dichloroethane (DCE) or dichloromethane (B109758) (DCM) are often used. rsc.org | The solvent must be inert under the reaction conditions and capable of dissolving both the substrate and the catalyst to ensure a homogeneous reaction mixture. rsc.org |
| Temperature | Reactions are often run at elevated temperatures (e.g., 100 °C) to overcome the activation energy of C-H bond cleavage. rsc.org | Higher temperatures generally increase the rate of H/D exchange, leading to higher deuterium incorporation in a shorter time. rsc.org |
| Reaction Time | The duration is optimized to ensure the exchange reaction reaches completion without causing degradation of the steroid scaffold. | Monitoring the reaction progress via techniques like NMR or MS helps determine the optimal time for maximizing deuteration. researchgate.net |
Precursor Chemistry and Stereoselective Deuterium Introduction in Steroid Scaffolds
The choice of the starting material, or precursor, is fundamental to the success of the synthesis. polytechnique.edu In the context of this compound, the logical precursor is non-deuterated Fluperolone or a late-stage intermediate in its synthesis. The inherent structure and stereochemistry of the steroid scaffold are exploited to direct the deuterium incorporation to specific sites. arkat-usa.org
Steroids are complex hydrocarbons with limited functional groups, making site-selectivity a challenge. arkat-usa.org However, existing functional groups, such as the C-C double bonds and ketone groups in the Fluperolone precursor, can be used to guide deuteration. arkat-usa.org For instance, stereoselective reduction of a carbonyl group using a deuteride (B1239839) source like sodium borodeuteride (NaBD₄) is a well-established method for introducing deuterium with specific stereochemistry. snnu.edu.cn Similarly, catalytic deuteration of a C=C double bond can proceed with high stereoselectivity depending on the catalyst and the accessibility of the double bond's faces. arkat-usa.org The development of methods for the stereoselective preparation of distant stereocenters in acyclic molecules provides a framework that can be adapted to complex cyclic systems like steroids. acs.org
Purification and Rigorous Characterization of Synthesized this compound
Following the synthesis, the crude product is a mixture containing the desired this compound, unreacted starting material, and partially deuterated isotopic variants (d1, d2). Rigorous purification and characterization are therefore essential to isolate the target compound and verify its isotopic and chemical purity.
Chromatographic Techniques for Isotopic Purity Assessment
Chromatography is the cornerstone of purification and purity assessment in the synthesis of deuterated compounds. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are particularly effective for this purpose. rsc.org These techniques offer the high resolution required to separate compounds with very similar physical properties, such as isotopic variants.
The assessment of isotopic purity involves quantifying the percentage of the d3 species relative to other isotopic forms. A UPLC system coupled with a multiple reaction monitoring (MRM) mass spectrometer is a powerful tool for this analysis, providing both separation and sensitive detection of each isotopic species. rsc.org
Table 2: Chromatographic Techniques for this compound Analysis
| Technique | Purpose | Key Features |
|---|---|---|
| HPLC | Purification and Purity Analysis | Utilizes a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase to separate components based on polarity. Standard for pharmaceutical analysis. researchgate.net |
| UPLC | High-Resolution Purity Analysis | Employs smaller particle sizes in the stationary phase, allowing for faster analysis and superior resolution compared to conventional HPLC. rsc.org |
| Column Chromatography | Preparative Purification | Used for large-scale separation of the crude product to isolate the deuterated compound from reagents and major byproducts. researchgate.net |
| LC-MS | Isotopic Distribution Analysis | Couples liquid chromatography with mass spectrometry to separate and identify different isotopic species (d0, d1, d2, d3) based on their mass-to-charge ratio. rsc.org |
Spectroscopic Validation of Deuterium Position and Abundance (e.g., NMR, High-Resolution Mass Spectrometry)
Spectroscopic methods provide definitive proof of the successful synthesis of this compound by confirming the exact location and number of incorporated deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the specific sites of deuteration.
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced in intensity. nih.gov This provides direct evidence for the location of the deuterium labels.
²H NMR: Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment.
¹³C NMR: The carbon atoms bonded to deuterium will show a characteristic splitting pattern (a triplet for a C-D bond) and a slight upfield shift in the ¹³C NMR spectrum.
Table 3: Spectroscopic Data for Validation of this compound
| Technique | Expected Observation for this compound | Information Provided |
|---|---|---|
| HRMS | A molecular ion peak corresponding to the exact mass of C₂₂H₂₄D₃FO₅. | Confirms the correct elemental composition and the incorporation of three deuterium atoms. nih.govd-nb.info |
| ¹H NMR | Disappearance or significant reduction of proton signals at the specific sites of deuteration. | Validates the precise position of the deuterium labels on the steroid scaffold. nih.gov |
| ²H NMR | Appearance of signals in the deuterium spectrum corresponding to the chemical shifts of the deuterated positions. | Directly confirms the presence and location of deuterium atoms. |
| ¹³C NMR | Isotopic shift and C-D coupling observed for the carbons directly attached to deuterium atoms. | Provides further structural confirmation of the deuteration sites. |
Sophisticated Analytical Applications of Fluperolone D3
Fluperolone-d3 as a High-Precision Internal Standard in Quantitative Bioanalysis
In the field of quantitative bioanalysis, the primary challenge is to accurately measure the concentration of an analyte in a complex matrix such as blood, plasma, or urine. Stable isotope-labeled compounds, like this compound, are considered the gold standard for internal standards in these analyses. sigmaaldrich.com They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. dshs-koeln.de
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of compounds in intricate mixtures. ulisboa.pt The development of a robust LC-MS/MS method is a multi-step process that relies on the careful optimization of both chromatographic separation and mass spectrometric detection.
The process begins with the selection of appropriate precursor and product ions for both the analyte (fluperolone) and the internal standard (this compound). This is typically performed by infusing a standard solution of each compound into the mass spectrometer and identifying the most stable and intense ion transitions. This detection method, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity. ulisboa.pt For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is three units higher than that of fluperolone, while the product ions may or may not retain the deuterium (B1214612) labels, depending on the fragmentation pathway.
Chromatographic conditions are then optimized to achieve efficient separation of the analyte from other matrix components, ensuring a clean signal. ulisboa.pt This involves selecting the appropriate column chemistry (e.g., C18) and optimizing the mobile phase composition and gradient elution program. ulisboa.ptnih.gov A well-developed method will yield sharp, symmetrical peaks with adequate retention times for both the analyte and this compound. ulisboa.pt
Table 1: Illustrative LC-MS/MS Method Parameters for Steroid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, < 3 µm particle size | Provides efficient separation of moderately polar compounds like steroids. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Acid improves peak shape and ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Organic component of the mobile phase for eluting analytes. researchgate.net |
| Gradient | Optimized linear gradient | Ensures separation from matrix components and elution in a reasonable time. ulisboa.pt |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Steroids typically ionize well in positive mode. researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. ulisboa.ptmdpi.com |
| Analyte Transition | e.g., [M+H]+ → Product Ion 1 | Specific m/z transition for the non-deuterated analyte for quantification. |
| Internal Standard Transition | e.g., [M+D3+H]+ → Product Ion 2 | Specific m/z transition for this compound for quantification. |
This table represents typical parameters and would be specifically optimized for Fluperolone and this compound during method development.
Gas chromatography-mass spectrometry (GC-MS) is another key technique for the analysis of steroids. dshs-koeln.de However, due to the low volatility and polar nature of many steroids, derivatization is often required to improve their chromatographic properties and thermal stability. nih.gov this compound, having the same functional groups as fluperolone, undergoes this derivatization process in the same manner. dshs-koeln.de
Optimization of a GC-MS protocol involves several critical steps. The derivatization reaction itself must be optimized for efficiency and reproducibility. nih.gov The GC oven temperature program is then carefully developed to ensure the separation of the derivatized analyte from other sample components. nih.govchromatographyonline.com A typical program starts at a lower temperature and ramps up to a higher temperature to elute all compounds of interest. nih.gov The use of this compound as an internal standard is crucial for correcting any variability in the derivatization and injection processes. dshs-koeln.de In the mass spectrometer, specific ions for the derivatized analyte and the deuterated internal standard are monitored, often in Selected Ion Monitoring (SIM) mode, to achieve high sensitivity and selectivity. dshs-koeln.deresearchgate.net
Table 2: Example GC-MS Protocol Parameters for Steroid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Derivatization Reagent | e.g., MTBSTFA | Increases volatility and thermal stability of the analyte. nih.gov |
| GC Column | e.g., DB-5ms, 30 m x 0.25 mm | A common, relatively nonpolar column suitable for a wide range of analytes. |
| Injection Mode | Splitless or Split | Chosen based on analyte concentration and desired sensitivity. |
| Oven Program | e.g., 60°C hold, ramp 10°C/min to 325°C | Optimized to separate the analyte from matrix interferences. nih.gov |
| Ionization Mode | Electron Impact (EI) | Standard ionization technique for GC-MS providing reproducible fragmentation patterns. nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only specific ions of interest. researchgate.netnih.gov |
| Quantification Ions | Specific m/z for derivatized analyte and this compound | Chosen for their high abundance and specificity. |
This table represents a general protocol; specific conditions would be optimized for derivatized Fluperolone and this compound.
The "matrix effect" is a significant challenge in quantitative bioanalysis, particularly with LC-MS/MS. analchemres.org It refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components from the sample matrix. analchemres.org This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. analchemres.org
The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects. sigmaaldrich.comsigmaaldrich.com Because this compound is chemically identical to fluperolone, it co-elutes from the chromatography column and experiences the exact same matrix effects. sigmaaldrich.comdshs-koeln.de By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement is effectively cancelled out. This normalization process ensures that the final calculated concentration is accurate and precise, regardless of the variations in matrix effects between different samples. This approach significantly enhances the reliability and sensitivity of quantitative methods for complex research samples. nih.gov
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. arkat-usa.org In the context of isotopically labeled compounds like this compound, NMR provides definitive information about the location and extent of deuterium incorporation.
While proton (¹H) NMR is used to analyze the hydrogen atoms in a molecule, deuterium (²H or D) NMR can be used to directly observe the deuterium atoms. sigmaaldrich.com For a given molecule, the chemical shifts in the ²H NMR spectrum are virtually identical to those in the ¹H NMR spectrum, allowing for straightforward assignment of the deuterium signals based on the known ¹H spectrum of the parent compound, fluperolone. sigmaaldrich.com
A key advantage of ²H NMR is the simplicity of the resulting spectrum. Since only the deuterated positions produce a signal, it provides a clear and unambiguous confirmation of the labeling sites. sigmaaldrich.com This is crucial for verifying the synthetic process and ensuring the quality of this compound as a standard. Furthermore, the natural abundance of deuterium is very low (about 0.015%), so spectra are essentially free of background signals. sigmaaldrich.comwikipedia.org This technique confirms not only that the deuterium is present but also that it is located at the intended positions on the steroid framework, which is essential for its proper use as an internal standard and in mechanistic studies. arkat-usa.org
Table 3: Comparison of Proton (¹H) and Deuteron (²H) NMR Properties
| Property | Proton (¹H) | Deuteron (²H) | Implication for Analysis |
|---|---|---|---|
| Natural Abundance | ~99.98% | ~0.015% sigmaaldrich.com | ²H NMR provides a clean spectrum with no background from the analyte itself. |
| Spin Quantum Number (I) | 1/2 | 1 sigmaaldrich.com | Deuterium is a quadrupolar nucleus, which can lead to broader signals. |
| Magnetogyric Ratio (γ) | 26.75 x 10⁷ rad T⁻¹ s⁻¹ | 4.11 x 10⁷ rad T⁻¹ s⁻¹ sigmaaldrich.com | ²H is less sensitive than ¹H, requiring higher concentrations or longer acquisition times. |
| Resonance Frequency (at 9.4T) | ~400 MHz | ~61.4 MHz sigmaaldrich.com | Requires a spectrometer capable of observing the deuterium frequency. |
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The KIE is a powerful tool for investigating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. libretexts.orgosti.gov
The basis for the KIE is the difference in mass between isotopes. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond effectively stronger and harder to break. faccts.de If a C-H bond is broken during the rate-determining step of a reaction, substituting that hydrogen with a deuterium (as in this compound) will cause a noticeable decrease in the reaction rate. This is known as a primary KIE and its magnitude (typically kH/kD > 2) provides strong evidence that the C-H bond is broken in the key step. libretexts.org
Conversely, if the isotopic substitution is at a position not directly involved in bond breaking, a much smaller secondary KIE may be observed (kH/kD close to 1). wikipedia.org By studying the metabolism or chemical reactions of this compound and comparing the rates to those of unlabeled fluperolone, researchers can gain valuable insights into the enzymatic or chemical mechanisms involved.
In Vitro and Ex Vivo Investigations of Fluperolone D3 Biotransformation Pathways
Mechanistic Metabolism Studies in Isolated Enzyme Systems and Cell Cultures
Identification of Deuterated Metabolites and Biotransformation Enzymes
The biotransformation of the parent compound, flupirtine, has been shown to be complex, involving multiple enzymatic pathways. In vitro studies with flupirtine have identified several key enzymes and resultant metabolites. nih.govresearchgate.netnih.gov While cytochrome P450 enzymes play a role in the metabolism of flupirtine in rats, their contribution in human liver microsomes appears to be less significant. nih.gov Instead, other enzymatic systems are more prominently involved.
Key biotransformation pathways for flupirtine include:
Hydrolysis: Esterases can cleave the carbamate group of flupirtine. nih.gov
Acetylation: The hydrolysis product can then undergo N-acetylation, catalyzed by N-acetyltransferases (NAT1 and NAT2), to form an active metabolite, D13223. nih.govnih.gov
Oxidation: Peroxidases, such as human myeloperoxidase and horseradish peroxidase, are capable of oxidizing flupirtine. nih.gov
Glucuronidation: Flupirtine and its acetylated metabolite can undergo glucuronidation by UDP-glucuronyltransferases (UGTs) to form N-glucuronides. nih.govresearchgate.net
Conjugation: Glutathione conjugation leads to the formation of mercapturic acid derivatives, which are significant elimination products in humans. researchgate.netnih.gov
For Fluperolone-d3, it is anticipated that the same families of enzymes would be involved in its metabolism. The deuteration is not expected to create entirely new metabolic pathways but rather to alter the rate at which these transformations occur. gabarx.com The primary deuterated metabolites would likely correspond to the known metabolites of the parent compound, but with the deuterium (B1214612) label retained.
Table 1: Anticipated Deuterated Metabolites of this compound and Involved Enzymes
| Parent Compound | Enzyme(s) Involved | Known Metabolite of Parent Compound | Anticipated Deuterated Metabolite of this compound |
|---|---|---|---|
| This compound | Esterases, N-acetyltransferases (NAT1, NAT2) | N-acetylated analogue (D13223) | N-acetylated this compound analogue |
| This compound | Peroxidases (e.g., Myeloperoxidase) | Oxidized products | Oxidized this compound |
| This compound | UDP-glucuronyltransferases (UGTs) | N-glucuronides | This compound N-glucuronides |
| This compound | Glutathione S-transferases (GSTs) | Mercapturic acid derivatives | Deuterated mercapturic acid derivatives |
| This compound | Oxidative enzymes | p-fluorohippuric acid | Deuterated p-fluorohippuric acid |
Assessment of Metabolic Stability and Cleavage Sites in Model Systems
The primary rationale for developing deuterated compounds like this compound is to enhance metabolic stability. bioscientia.denih.gov The cleavage of a carbon-deuterium (C-D) bond generally requires more energy than the cleavage of a carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism. bioscientia.de This effect is most pronounced when the C-H bond cleavage is the rate-limiting step in the metabolic pathway. bioscientia.de
In vitro model systems, such as human liver microsomes and hepatocytes, are standard tools for assessing metabolic stability. For this compound, comparative studies with its non-deuterated counterpart would be necessary to quantify the impact of deuteration. The metabolic stability is typically evaluated by incubating the compound with the model system and measuring the decrease in the parent compound concentration over time.
While specific data for this compound is not publicly available, studies on other deuterated drugs have demonstrated significant improvements in metabolic stability. bioscientia.denih.gov For instance, in vitro studies with deuterated analogues of other drugs have shown a reduced rate of clearance in liver microsomes. It is hypothesized that this compound would exhibit greater stability in such systems compared to non-deuterated Fluperolone.
The primary metabolic cleavage sites for flupirtine are the carbamate group (hydrolysis) and sites susceptible to oxidation. nih.gov Deuteration at or near these sites would be expected to have the most significant impact on metabolic stability. "Metabolic switching" is a potential outcome where a slowed reaction at one site may lead to an increase in metabolism at an alternative site. bioscientia.denih.gov
Table 2: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) (Hypothetical) | Intrinsic Clearance (CLint, µL/min/mg protein) (Hypothetical) |
|---|---|---|
| Fluperolone | 45 | 15.4 |
| This compound | 90 | 7.7 |
This table is for illustrative purposes and based on the expected effects of deuteration.
Disposition and Fate of this compound in Non-Human Biological Matrices
Tissue Distribution Patterns of this compound in Preclinical Animal Models
Preclinical studies with the parent compound, flupirtine, in animal models such as neonatal rats have shown that the drug is distributed to various tissues, including the liver, heart, kidney, lung, spleen, and brain. nih.gov The highest concentrations were observed in the liver. nih.gov Notably, flupirtine was found to cross the blood-brain barrier and distribute into different brain regions. nih.gov The active metabolite D-13223 was also detected in these tissues, with the liver showing the highest levels. nih.gov
For this compound, the general tissue distribution pattern is expected to be similar to that of the non-deuterated compound, as deuteration does not significantly alter the physicochemical properties that govern tissue permeability and distribution. However, the concentrations of the parent drug and its deuterated metabolites in various tissues could be higher or more sustained due to the anticipated slower metabolism. This could potentially lead to a more prolonged pharmacological effect in target tissues.
Table 3: Reported Tissue Distribution of Flupirtine in Neonatal Rats
| Tissue | Peak Concentration (Cmax) | Area Under the Curve (AUC₀₋₂₄h) |
|---|---|---|
| Liver | High | 488 µg·h/g |
| Brain (various regions) | Moderate | ~195 µg·h/g |
| Spleen | Low | 82 µg·h/g |
| Heart | Data not specified | Data not specified |
| Kidney | Data not specified | Data not specified |
| Lung | Data not specified | Data not specified |
Data adapted from studies on flupirtine in neonatal rats. nih.gov
Excretory Pathway Analysis of Deuterated Components in Experimental Systems
The excretion of flupirtine and its metabolites occurs through both renal and fecal routes. nih.gov In humans, a significant portion of the administered dose is eliminated in the urine as various metabolites, including mercapturic acid derivatives. researchgate.netnih.gov
The excretory pathways for this compound are predicted to be the same as for the non-deuterated drug. The deuterated parent compound and its metabolites would be eliminated through the kidneys and in the feces. However, the profile of excreted metabolites might be altered. A slower rate of metabolism could lead to a higher proportion of the unchanged deuterated parent drug being excreted. Conversely, if "metabolic switching" occurs, the relative amounts of different deuterated metabolites in the urine and feces could differ from those observed for the non-deuterated compound. bioscientia.denih.gov Detailed analysis of urine and feces from preclinical animal models administered this compound would be required to confirm these hypotheses.
Pharmacokinetic and Pharmacodynamic Research Methodologies with Fluperolone D3 in Experimental Systems
Utilization of Fluperolone-d3 in Microdosing Research (Non-Human Models)
Microdosing studies in non-human models represent a key strategy in early drug development to investigate the pharmacokinetic profile of a compound at sub-therapeutic doses. The use of a labeled tracer like this compound is critical in these studies, where plasma concentrations are often too low to be accurately measured by conventional analytical methods.
In a typical non-human microdosing study, a low, non-pharmacologically active dose of this compound would be administered to an animal model, such as rats or primates. The primary advantage of using the deuterated form is its utility as a tracer that can be sensitively and specifically detected using liquid chromatography-mass spectrometry (LC-MS/MS). This allows researchers to construct a detailed plasma concentration-time curve from which essential pharmacokinetic parameters can be derived, predicting the drug's behavior at therapeutic doses and informing future study designs.
Illustrative Research Findings: A hypothetical study might involve administering a single intravenous microdose of this compound to cynomolgus monkeys. Blood samples would be collected at predetermined intervals to map the drug's distribution and elimination phases. The resulting data would allow for the calculation of key parameters such as clearance, volume of distribution, and elimination half-life, providing an early indication of the compound's human pharmacokinetics.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in a Hypothetical Non-Human Microdosing Study This table is for illustrative purposes only and is not based on actual experimental data.
| Parameter | Symbol | Value (Units) | Description |
|---|---|---|---|
| Area Under the Curve | AUC | 150 ng·h/mL | Total drug exposure over time. |
| Clearance | CL | 1.5 L/h/kg | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | 5.0 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Comparative Pharmacokinetic Profiling in Animal Models Using Deuterated Standards
Deuterated compounds are the gold standard for use as internal standards in quantitative bioanalysis. nih.govtexilajournal.com In comparative pharmacokinetic studies, this compound would be used to ensure the accuracy and precision of the measurement of the unlabeled Fluperolone.
This methodology involves adding a known, fixed amount of this compound to every biological sample (e.g., plasma, tissue homogenate) collected from an animal that has been dosed with the non-labeled Fluperolone. During sample preparation and LC-MS/MS analysis, any variability or loss of analyte can be corrected for by measuring the ratio of the unlabeled drug to the deuterated internal standard. lcms.cz This approach is crucial for reliably comparing the pharmacokinetic profiles of Fluperolone under different conditions, such as in different species, formulations, or in drug-drug interaction studies. biotechfarm.co.il The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for its ability to minimize analytical error. nih.gov
Illustrative Research Findings: To illustrate, a study could be designed to compare the oral bioavailability of two different formulations of Fluperolone in beagle dogs. Each dog would receive a dose of a Fluperolone formulation, and blood samples would be analyzed for Fluperolone concentrations using this compound as the internal standard. The highly accurate data obtained would allow for a direct comparison of the formulations' Cmax (maximum concentration) and AUC (total exposure), enabling researchers to select the optimal formulation for further development.
Table 2: Hypothetical Comparative Pharmacokinetic Data for Fluperolone Formulations in Beagle Dogs Using this compound as an Internal Standard This table is for illustrative purposes only and is not based on actual experimental data.
| Parameter | Formulation A | Formulation B |
|---|---|---|
| Cmax (ng/mL) | 85.2 | 115.7 |
| Tmax (h) | 2.0 | 1.5 |
| AUC (ng·h/mL) | 450.6 | 625.3 |
| Half-Life (t½) (h) | 3.1 | 3.0 |
Elucidation of Target Engagement and Receptor Binding Kinetics via Labeled this compound in Mechanistic Studies
Understanding how a drug interacts with its molecular target is fundamental to elucidating its mechanism of action. Labeled ligands are essential for these investigations. While radiolabeling has traditionally been used, stable isotope-labeled compounds like this compound can be employed in certain mass spectrometry-based assays to study target engagement and receptor binding.
In mechanistic studies, this compound could be used in competitive binding assays. In this setup, cell membranes or purified receptors (e.g., dopamine D2, serotonin 5-HT2A) are incubated with a known labeled ligand (often radiolabeled) and varying concentrations of the unlabeled test compound (Fluperolone). The ability of Fluperolone to displace the labeled ligand provides a measure of its binding affinity (Ki). This compound can serve as an exact mass reference standard in advanced mass spectrometry techniques designed to directly quantify the amount of unlabeled Fluperolone bound to the receptor, thereby determining target engagement in complex biological samples. Furthermore, kinetic studies can measure the rate at which the drug associates (kon) and dissociates (koff) from its receptor, which can be more predictive of clinical efficacy than affinity alone.
Illustrative Research Findings: A hypothetical in vitro study could assess the binding affinity and kinetics of Fluperolone at the human dopamine D2 receptor. Using cell membranes expressing this receptor, researchers could perform competition assays. The resulting data would quantify Fluperolone's potency at this key antipsychotic target and provide insight into the duration of its binding, which is critical for understanding its pharmacodynamic profile.
Table 3: Illustrative Receptor Binding Profile for Fluperolone This table is for illustrative purposes only and is not based on actual experimental data.
| Receptor Target | Binding Affinity (Ki) (nM) | Description |
|---|---|---|
| Dopamine D2 | 1.2 | High affinity, characteristic of antipsychotic drugs. |
| Serotonin 5-HT2A | 3.5 | High affinity, associated with efficacy against negative symptoms and reduced extrapyramidal side effects. |
| Histamine H1 | 25.0 | Moderate affinity, may be associated with sedative effects. |
Computational and Theoretical Chemistry of Deuterated Steroids, Including Fluperolone D3
Molecular Dynamics Simulations and Conformational Analysis of Fluperolone-d3
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For complex biological molecules like corticosteroids, MD simulations provide crucial insights into their conformational flexibility, which is often correlated with biological function and receptor specificity. nih.govresearchgate.netroyalsocietypublishing.org While specific MD studies on this compound are not prevalent in the literature, the established methodologies for corticosteroids are directly applicable.
MD simulations on a range of corticosteroids have revealed significant correlations between the conformational mobility of the steroid rings and their biological specificity. nih.govroyalsocietypublishing.org For glucocorticoids, rigidity in the A-ring of the steroid nucleus is often associated with higher potency and specificity. researchgate.netroyalsocietypublishing.org Fluperolone, being a fluorinated corticosteroid, possesses structural features designed to enhance glucocorticoid activity. The fluorine atom at the C9 position, for instance, is known to influence the conformation of the steroid rings. nih.govresearchgate.net
Conformational analysis, often performed in conjunction with MD simulations or using quantum chemical methods, explores the potential energy surface of a molecule to identify stable conformers. For fluorinated steroids, substitutions can induce distinct conformational changes compared to their non-fluorinated or methylated analogs. researchgate.netd-nb.info The introduction of deuterium (B1214612) atoms, as in this compound, is not expected to cause large-scale conformational changes, as the electronic structure remains nearly identical. However, the increased mass of deuterium subtly alters bond lengths and vibrational frequencies. These minor perturbations can influence the conformational landscape and the population of different conformational states, which can be investigated using high-level computational methods. mdpi.com MD simulations can track these subtle dynamic differences, providing a detailed picture of how deuteration affects the conformational equilibrium and flexibility of the Fluperolone molecule in various environments, such as in solution or when interacting with a receptor. tandfonline.comiaajournals.org
| Parameter | Typical Value/Method | Description |
|---|---|---|
| Force Field | AMBER, GLYCAM, CHARMM | A set of empirical equations and parameters used to calculate the potential energy of the system. The choice depends on the molecular system being studied. nih.gov |
| Solvation Model | Explicit (e.g., TIP3P water) | Surrounds the molecule with a defined box of solvent molecules to simulate solution-phase behavior. |
| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) | Defines the thermodynamic state of the system (constant Number of particles, Volume, Temperature or constant Number of particles, Pressure, Temperature). nih.gov |
| Time Step | 1-2 fs | The time interval between successive calculations of forces and positions in the simulation. nih.gov |
| Simulation Length | 10 ns - 1 µs | The total time the simulation is run. Longer simulations are required to observe large-scale conformational changes. nih.gov |
| Boundary Conditions | Periodic Boundary Conditions (PBC) | Eliminates edge effects by simulating the system as an infinitely repeating lattice. |
Quantum Chemical Calculations of Electronic Structure and Reactivity of Deuterated Analogues
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for investigating the electronic structure and predicting the reactivity of molecules like Fluperolone and its deuterated analogues. researchgate.netborgeslab.org These methods solve approximations of the Schrödinger equation to determine electronic properties such as the distribution of electron density, molecular orbital energies, and electrostatic potential.
The electronic structure of a steroid dictates its intrinsic reactivity and its ability to interact with biological targets. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. science.gov Isotopic substitution, such as replacing protium (B1232500) with deuterium, has a negligible effect on the time-averaged electronic structure because isotopes of an element have the same number of electrons and nuclear charge. However, deuteration does affect the molecule's vibrational properties due to the change in nuclear mass. This leads to a lower zero-point vibrational energy (ZPVE) for a C-D bond compared to a C-H bond. While this difference is small, it can influence the activation energy of chemical reactions, forming the basis of the kinetic isotope effect.
Theoretical calculations can precisely model these vibrational energy differences. mdpi.comresearchgate.net By applying DFT methods, one can calculate the electronic properties and vibrational frequencies for both the parent compound (Fluperolone) and its deuterated analogue (this compound). While properties like dipole moment and HOMO-LUMO gap are expected to be nearly identical, the subtle differences in ZPVE can be used to predict changes in reactivity and metabolic stability. researchgate.net
| Property | Fluperolone (H) | This compound (D) | Expected Impact of Deuteration |
|---|---|---|---|
| HOMO Energy (eV) | -6.85 | -6.85 | Negligible change in orbital energy. |
| LUMO Energy (eV) | -1.20 | -1.20 | Negligible change in orbital energy. |
| HOMO-LUMO Gap (eV) | 5.65 | 5.65 | No significant change expected. |
| Dipole Moment (Debye) | 3.5 | 3.5 | No significant change expected. |
| Zero-Point Vibrational Energy (kcal/mol) | 315.4 | 313.8 | Slightly lower due to the heavier isotope. |
Note: The values in this table are illustrative examples based on typical DFT calculations for steroid molecules and are intended to demonstrate the expected trends.
Predictive Modeling of Isotope Effects on Biological Interactions
One of the most powerful applications of computational chemistry in the study of deuterated compounds is the predictive modeling of isotope effects on biological interactions. These effects can manifest as Binding Isotope Effects (BIEs), related to equilibrium processes like ligand-receptor binding, or Kinetic Isotope Effects (KIEs), which concern reaction rates. researchgate.net
Predictive modeling can be used to understand how deuteration impacts the interaction of this compound with its biological targets, such as the glucocorticoid receptor (GR), or its metabolism by enzymes like those in the cytochrome P450 family. plos.orgdshs-koeln.de For steroid-receptor interactions, MD simulations can reveal whether deuteration alters the dynamics of the bound complex. plos.org For example, if a specific hydrogen bond is critical for binding, substituting it with a deuterium bond could slightly alter the bond strength and dynamics, potentially affecting the dissociation rate of the steroid from the receptor. nih.gov
In the context of metabolism, the C-H bond cleavage is often the rate-limiting step. Replacing hydrogen with deuterium at the site of metabolic attack can significantly slow down the reaction, a phenomenon known as a primary KIE. acs.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a state-of-the-art method for modeling such enzymatic reactions. nih.gov These models treat the reactive center (the steroid and key active site residues) with high-level quantum mechanics, while the rest of the protein and solvent are handled with more computationally efficient molecular mechanics. This approach allows for the calculation of activation energy barriers for the metabolic reaction with and without the deuterium label, enabling a direct prediction of the KIE. acs.org Comparing these predicted KIEs with experimental values provides a rigorous test of the proposed reaction mechanism. d-nb.infonih.govnih.gov Such models have been used to reconcile experimental KIE data with mechanistic hypotheses for steroid dehydrogenation, showing that even when barriers for multiple steps are close in energy, a KIE can be observed. acs.org
| Reaction Step | System | Predicted KIE (QM/MM) | Experimental KIE | Interpretation |
|---|---|---|---|---|
| C-H Bond Cleavage | Steroid + P450 Enzyme | 5.8 | 6.0 | Excellent agreement suggests C-H cleavage is the rate-limiting step. nih.gov |
| Product Release | Steroid + P450 Enzyme | 1.1 | N/A | A small predicted KIE suggests this step is not rate-limiting. |
Note: The values in this table are representative examples based on published studies of KIEs in enzymatic reactions and are for illustrative purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
